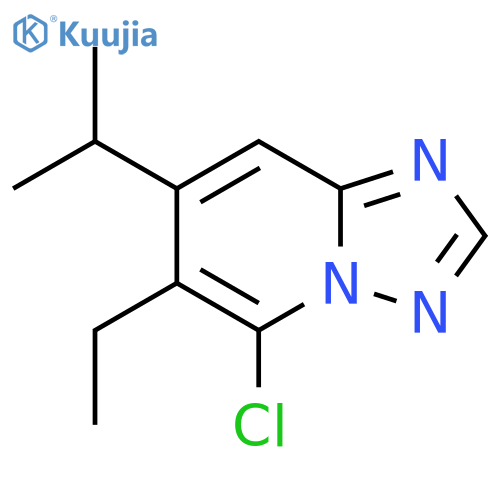Cas no 2138279-36-2 (5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine)

2138279-36-2 structure
商品名:5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine
5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine 化学的及び物理的性質
名前と識別子
-
- 5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine
- 2138279-36-2
- EN300-1104552
- 5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
-
- インチ: 1S/C11H14ClN3/c1-4-8-9(7(2)3)5-10-13-6-14-15(10)11(8)12/h5-7H,4H2,1-3H3
- InChIKey: ZNWGCWOTTSBZTQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(CC)C(=CC2=NC=NN12)C(C)C
計算された属性
- せいみつぶんしりょう: 223.0876252g/mol
- どういたいしつりょう: 223.0876252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 30.2Ų
5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1104552-0.05g |
5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138279-36-2 | 95% | 0.05g |
$612.0 | 2023-10-27 | |
| Enamine | EN300-1104552-5.0g |
5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138279-36-2 | 5g |
$2110.0 | 2023-06-10 | ||
| Enamine | EN300-1104552-10.0g |
5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138279-36-2 | 10g |
$3131.0 | 2023-06-10 | ||
| Enamine | EN300-1104552-0.5g |
5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138279-36-2 | 95% | 0.5g |
$699.0 | 2023-10-27 | |
| Enamine | EN300-1104552-10g |
5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138279-36-2 | 95% | 10g |
$3131.0 | 2023-10-27 | |
| Enamine | EN300-1104552-0.1g |
5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138279-36-2 | 95% | 0.1g |
$640.0 | 2023-10-27 | |
| Enamine | EN300-1104552-1g |
5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138279-36-2 | 95% | 1g |
$728.0 | 2023-10-27 | |
| Enamine | EN300-1104552-1.0g |
5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138279-36-2 | 1g |
$728.0 | 2023-06-10 | ||
| Enamine | EN300-1104552-0.25g |
5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138279-36-2 | 95% | 0.25g |
$670.0 | 2023-10-27 | |
| Enamine | EN300-1104552-2.5g |
5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138279-36-2 | 95% | 2.5g |
$1428.0 | 2023-10-27 |
5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine 関連文献
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
2138279-36-2 (5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine) 関連製品
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
